2-Methyl-2-butene-1,4-diyl diacetate

Analytical Chemistry Quality Control Isomer Purity

2-Methyl-2-butene-1,4-diyl diacetate (CAS 59054-99-8), also known as (E)-1,4-diacetoxy-2-methyl-2-butene, is a difunctionalized C9H14O4 diester featuring a substituted (E)-alkene backbone with two terminal acetate groups. As an isomerically defined building block, it serves as a key intermediate in terpene syntheses, polymer chemistry, and aroma volatile studies, where the geometry of the double bond directly governs downstream stereochemical outcomes and physicochemical properties.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
CAS No. 59054-99-8
Cat. No. B13802490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-butene-1,4-diyl diacetate
CAS59054-99-8
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCC(=CCOC(=O)C)COC(=O)C
InChIInChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+
InChIKeyLJPNEMAMFITRSO-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-butene-1,4-diyl diacetate (CAS 59054-99-8) Procurement & Differentiation Guide


2-Methyl-2-butene-1,4-diyl diacetate (CAS 59054-99-8), also known as (E)-1,4-diacetoxy-2-methyl-2-butene, is a difunctionalized C9H14O4 diester featuring a substituted (E)-alkene backbone with two terminal acetate groups [1]. As an isomerically defined building block, it serves as a key intermediate in terpene syntheses, polymer chemistry, and aroma volatile studies, where the geometry of the double bond directly governs downstream stereochemical outcomes and physicochemical properties [2].

Stereochemically defined (E)-alkene building block for terpene and aroma volatile research

Isomeric purity verifiable by GC retention index (RI 1301 on SPB-5)

Supports stereospecific synthetic routes where double-bond geometry governs downstream products

Why (Z)-Isomer or Unspecified Stereochemistry Batches Cannot Substitute for (E)-2-Methyl-2-butene-1,4-diyl diacetate


Generic substitution with the (Z)-isomer (CAS 59055-00-4) or stereochemically undefined mixtures fails because the (E)-configuration dictates distinct gas-chromatographic retention behavior (RI 1301 vs. 1278 on SPB-5 column) [1], which is critical for analytical method validation and purity assignment. Furthermore, in stereospecific synthetic applications such as terpene building block assembly, the double-bond geometry of the (E)-diacetate directly transfers to the stereochemistry of downstream products, making isomeric purity non-negotiable for reproducible yields and enantiomeric/diastereomeric outcomes [2].

Target
(E)-2-Methyl-2-butene-1,4-diyl diacetate

Distinct RI 1301, stereospecific precursor to (E,E)-diene systems

Substitution with (Z)-isomer or undefined stereochemistry may cause incorrect GC peak assignment
Synthetic pathway may produce undesired (E,Z)- or (Z,Z)-diastereomers instead of required (E,E)-diene
Lot purity and isomer identity cannot be assumed without analytical verification

Quantitative Differentiation Evidence for (E)-2-Methyl-2-butene-1,4-diyl diacetate vs. Closest Analogs


Gas Chromatographic Separation: Kovats Retention Index of (E)- vs. (Z)-Isomer on SPB-5

The (E)-isomer (CAS 59054-99-8) exhibits a distinct Kovats retention index (RI) of 1301 on a non-polar SPB-5 capillary column, compared to 1278 for the (Z)-isomer (CAS 59055-00-4) under identical temperature-programmed conditions (100°C to 250°C at 5 K/min) [1]. This 23-unit RI difference enables unambiguous identification and quantification of isomer purity in bulk material.

GC Retention Index
Head-to-head
(E)-isomer: RI 1301(Z)-isomer: RI 1278ΔRI = 23 (SPB-5, 100–250°C)
Enables isomer-specific identification for lot acceptance
Instrument-verifiable specification; verify column conditions
Analytical Chemistry Quality Control Isomer Purity

Predicted Boiling Point and Density Parity but LogP Divergence Between (E)- and (Z)-Diacetate Isomers

Calculated boiling points (248.6°C at 760 mmHg) and densities (1.049 g/cm³) are essentially identical for the (E)- and (Z)-isomers, but the computed LogP (octanol-water partition coefficient) differs: 1.06 for the (E)-isomer [1] versus a predicted value of 0.92 for the (Z)-isomer (based on fragment-based calculation using ACD/Labs or analogous tools; data cross-checked on chemical databases) . This LogP difference reflects the spatial arrangement of polar acetate groups affecting overall hydrophobicity.

LogP Difference
Cross-study comparable
ΔLogP ≈ +0.14 (E-isomer more lipophilic)
May influence partitioning in biphasic syntheses
Predicted values; experimental verification recommended
Physicochemical Properties Formulation Partitioning

Stereochemical Fidelity in Terpene Building Block Assembly: (E)-Diacetate as Direct Precursor to (E,E)-Diene Systems

The (E)-configuration of the double bond in 2-methyl-2-butene-1,4-diyl diacetate is directly translated into the (E,E)-geometry of 1,4-diacetoxy-2-methyl-1,3-butadiene upon allylic oxidation/elimination sequences used in terpene synthesis [1]. Use of the (Z)-isomer or mixed-isomer feedstock would yield the stereochemically distinct (E,Z)- or (Z,Z)-diene, which are unreactive or lead to undesired diastereomers in subsequent Diels-Alder or polyene cyclization steps.

Stereochemical Fidelity
Class-level inference
(E)-diacetate → (E,E)-1,4-diacetoxy-2-methyl-1,3-butadiene
Geometry directly reported to transfer in terpene building block assembly
Published synthetic routes require (E)-isomer; verify with your conditions
Synthetic Organic Chemistry Terpene Synthesis Stereospecificity

High-Value Application Scenarios for (E)-2-Methyl-2-butene-1,4-diyl diacetate (CAS 59054-99-8)


Isomerically Pure Reference Standard for GC-MS Volatile Aroma Analysis

The distinct Kovats RI (1301 on SPB-5) documented for the (E)-isomer [1] makes it an essential external standard for identifying this compound in complex natural product volatile profiles, such as pepino fruit (Solanum muricatum). Procurement of the pure (E)-isomer ensures accurate peak assignment and quantification in food chemistry and flavor research.

Stereodefined C5 Building Block for Iterative Terpene Synthesis

The (E)-diacetate serves as a stereochemically pure precursor for preparing (E,E)-1,4-diacetoxy-2-methyl-1,3-butadiene [1], a crucial intermediate in the synthesis of monoterpenes and retinoids. Its use eliminates the need for costly chiral resolution or wasteful isomer separation downstream.

Precursor for High-Yield Synthesis of 2-Methyl-4-acetoxy-2-butenal

Patented routes to 2-methyl-4-acetoxy-2-butenal, a key intermediate in medicinal chemistry, often begin with the (E)-diacetate [2]. The double-bond geometry is preserved in the product aldehyde, influencing subsequent condensation reactions.

Application
Selection Property
Validation Focus
Isomerically pure reference standard for GC-MS volatile analysis
Isomeric purity & RI match
RI verification (SPB-5) for peak assignment
Stereodefined C5 building block for iterative terpene synthesis
Stereochemical purity (E-configuration)
Downstream diastereomer consistency in (E,E)-diene formation
Precursor for high-yield 2-methyl-4-acetoxy-2-butenal synthesis
Double-bond geometry preservation
Aldehyde condensation pathway review
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